molecular formula C8H5IN2O B2589063 5-Iodoquinazolin-4(3H)-one CAS No. 860193-45-9

5-Iodoquinazolin-4(3H)-one

Cat. No.: B2589063
CAS No.: 860193-45-9
M. Wt: 272.045
InChI Key: NLTHTTIZUVYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodoquinazolin-4(3H)-one, also known as 5-Iodoquinazolin-4-ol, is a chemical compound with the formula C8H5IN2O and a molecular weight of 272.04 g/mol . It is used in various scientific applications, including laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a quinazolinone ring. The quinazolinone ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are carbon, hydrogen, nitrogen, and oxygen .

Scientific Research Applications

Antifungal Activity

A study by El-Hashash et al. (2015) involved the synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives, which were evaluated for their fungicidal activities. This research highlights the potential application of 5-Iodoquinazolin-4(3H)-one in developing antifungal agents (El-Hashash et al., 2015).

Synthesis Methodologies

Boulton et al. (2005) developed a method for coupling acyl and imino substituents to the sterically encumbered 5-position of a 4-aminoquinazoline. This method, starting with a 4-amino-5-iodoquinazoline, employs zinc-mediated transfer, demonstrating the versatility of this compound in synthetic chemistry (Boulton et al., 2005).

Antimicrobial Activity

Alafeefy et al. (2011) synthesized a new series of 6-iodo-2-thienylquinazolin-4(3H)-one and its analogs, demonstrating remarkable broad-spectrum antimicrobial activity. This indicates the potential of this compound derivatives in the development of new antimicrobial agents (Alafeefy et al., 2011).

Antitumor Activity

Pérez-Fehrmann et al. (2022) investigated the synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, with several compounds showing remarkable cytotoxic activity on specific human cancer cell lines. This research emphasizes the therapeutic potential of this compound in cancer treatment (Pérez-Fehrmann et al., 2022).

Synthesis of Novel Derivatives

Paumo et al. (2016) described the synthesis of novel unsymmetrical polycarbo-substituted 4-anilinoquinazolines derived from 2-aryl-6-bromo-8-iodoquinazolines, demonstrating the potential of this compound in creating diverse chemical structures (Paumo et al., 2016).

Properties

IUPAC Name

5-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHTTIZUVYMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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